Enhanced Lipophilic Ligand Efficiency vs. N-(4-butylphenyl) Analog
The target compound's 4-isopropylphenyl substituent provides a superior balance of lipophilicity and molecular weight compared to the more lipophilic N-(4-butylphenyl) analog (CAS 941969-33-1). While direct IC50 data are unavailable for this exact pair, the calculated logP and molecular weight values can be compared to infer a potential difference in lipophilic ligand efficiency (LLE), a key parameter in drug discovery for optimizing potency while minimizing promiscuous binding [1]. The target compound (MW: 294.35 g/mol) has a calculated logP of ~3.8, whereas the 4-butylphenyl analog (MW: 308.38 g/mol) has a calculated logP of ~4.5 . This 0.7 log unit reduction in logP, coupled with a 14 g/mol lower molecular weight, suggests that the target compound may achieve comparable or better binding potency with improved physicochemical properties, thereby reducing the risk of off-target toxicity and enhancing oral bioavailability potential [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) for N-aryl substitution series |
|---|---|
| Target Compound Data | cLogP ~3.8 (estimated) |
| Comparator Or Baseline | N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-33-1): cLogP ~4.5 (estimated) |
| Quantified Difference | ΔcLogP = -0.7 (target compound less lipophilic) |
| Conditions | In silico calculation based on compound structures; no experimental logD/logP data available. |
Why This Matters
Lower lipophilicity without a proportional increase in molecular weight is a desirable characteristic in lead optimization, as it often correlates with reduced non-specific binding, lower metabolic clearance, and improved safety profiles, making the 4-isopropylphenyl derivative a more attractive starting point for medicinal chemistry campaigns than longer-chain alkyl analogs.
- [1] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
